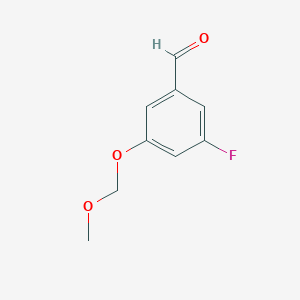![molecular formula C10H18O2 B14031426 (4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methoxymethyl)bicyclo[221]heptan-1-yl)methanol is a bicyclic compound with a unique structure that includes a methoxymethyl group and a hydroxymethyl group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be carried out using furans and olefinic or acetylenic dienophiles under mild conditions . The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of enantioselective catalysts can also be employed to produce enantiomerically pure compounds, which are important for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methoxymethyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but without the methoxymethyl and hydroxymethyl groups.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a carboxylate group attached to the bicyclic framework.
Bicyclo[4.1.0]heptenes: Compounds with a different bicyclic structure but similar reactivity.
Uniqueness
(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups, which provide additional functionalization options and reactivity compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
[4-(methoxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O2/c1-12-8-10-4-2-9(6-10,7-11)3-5-10/h11H,2-8H2,1H3 |
Clé InChI |
BBJWPQAKAMJJQR-UHFFFAOYSA-N |
SMILES canonique |
COCC12CCC(C1)(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


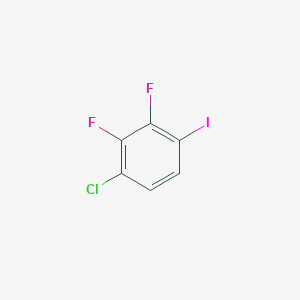
![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)
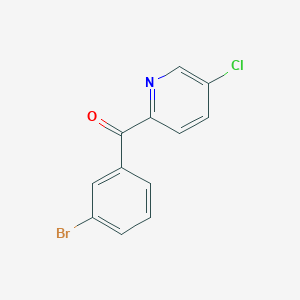
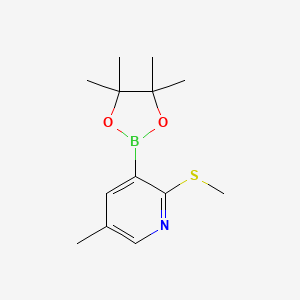
![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)

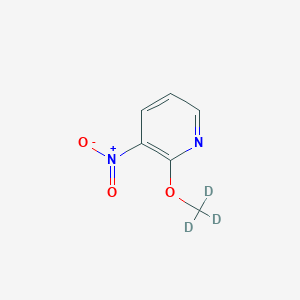

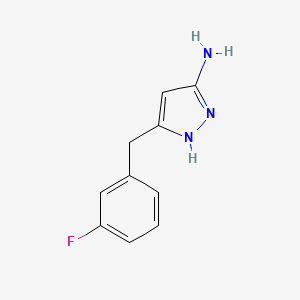
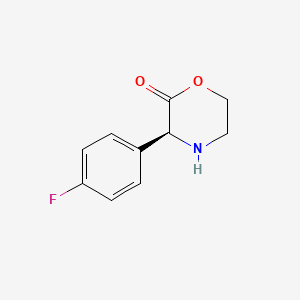
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
